6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol
Overview
Description
6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is an organofluorine compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-aminothiophenol with trifluoroacetic anhydride, followed by cyclization to form the benzoxazole ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative without the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzoxazoles: Compounds with similar structures but different substituents on the benzoxazole ring.
Trifluoromethylthiophenes: Compounds with a thiophene ring instead of a benzoxazole ring.
Trifluoromethylpyridines: Compounds with a pyridine ring and a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group on the benzoxazole ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)-3H-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLLZICHEIQTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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